molecular formula C21H23N3O4S B269162 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Cat. No. B269162
M. Wt: 413.5 g/mol
InChI Key: DGUIPCJBNNRLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide, also known as EMBI, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It has also been found to inhibit the activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to have anti-inflammatory and anti-oxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is that it is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. This makes it a useful tool for scientific research. However, one of the limitations of 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted cancer therapies. Another area of research is to study the effects of 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide on other diseases, such as inflammation and neurodegenerative disorders. Additionally, research could focus on developing more efficient synthesis methods for 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide, which would make it more accessible for scientific research.

Synthesis Methods

4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with ethyl chloroformate, followed by the reaction with morpholine-4-carbonyl chloride and thiourea. The final product is obtained through recrystallization and purification.

Scientific Research Applications

4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, as well as in vivo in animal models. 4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has also been found to have anti-inflammatory and anti-oxidant properties, which may be useful in the treatment of various diseases.

properties

Product Name

4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23N3O4S/c1-2-28-18-9-5-15(6-10-18)19(25)23-21(29)22-17-7-3-16(4-8-17)20(26)24-11-13-27-14-12-24/h3-10H,2,11-14H2,1H3,(H2,22,23,25,29)

InChI Key

DGUIPCJBNNRLAS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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